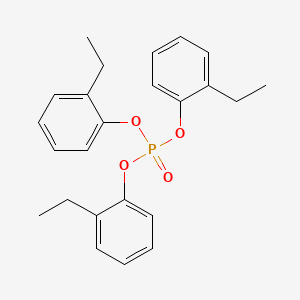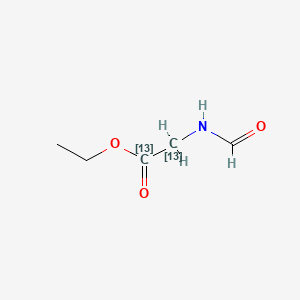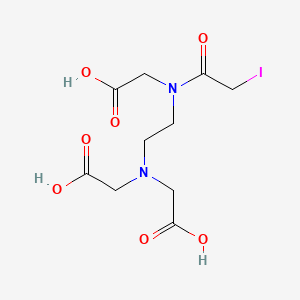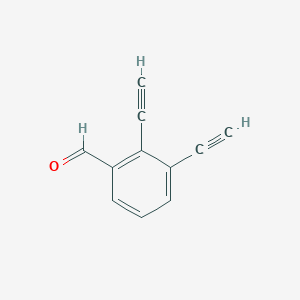
S-(4,6-diamino-1,3,5-triazin-2-yl)methyl O,O-dimethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidithion, also known as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, is an organophosphate insecticide. It has been used primarily as a seed dressing to control sucking and chewing insects such as aphids. Despite its effectiveness, it is considered obsolete in many regions due to its potential environmental and health risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azidithion can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with formaldehyde and dimethyl phosphorodithioate. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of Azidithion involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. Safety measures are crucial due to the toxic nature of the chemicals involved .
Analyse Des Réactions Chimiques
Types of Reactions: Azidithion undergoes various chemical reactions, including:
Oxidation: Azidithion can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Azidithion to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Azidithion has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for potential therapeutic uses due to its enzyme inhibitory properties.
Industry: Utilized in the development of pesticides and insecticides
Mécanisme D'action
Azidithion exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, Azidithion disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, where Azidithion binds and prevents the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar use as an insecticide.
Diazinon: Used in agriculture for pest control with a comparable mode of action
Uniqueness: Azidithion is unique due to its specific chemical structure, which allows it to be effective against a broad range of insect pests. Its dual functionality as both an azide and a phosphorodithioate compound provides versatility in its applications and reactions .
Propriétés
Formule moléculaire |
C6H12N5O3PS |
|---|---|
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
6-(dimethoxyphosphorylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H12N5O3PS/c1-13-15(12,14-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11) |
Clé InChI |
KLHWCPNINYCJBQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)SCC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)


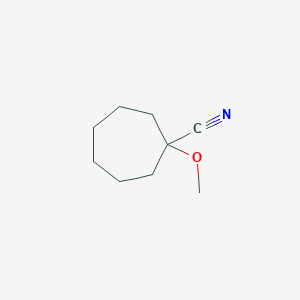
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
